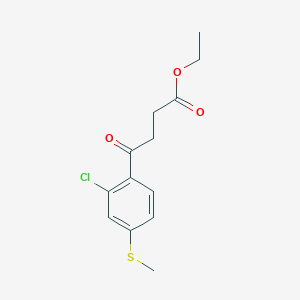
Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
1. Environmental and Health Implications of Oxygenates
A study by McGregor (2007) discusses the implications of oxygenated compounds like Ethyl tertiary-butyl ether (ETBE) in gasoline to reduce emissions and improve octane numbers. The study touches on aspects like exposure, metabolism, and potential health effects, which could be relevant when considering similar compounds (Mcgregor, 2007).
2. Solvent Extraction Efficiency
Siek (1978) explores the efficiency of various organic solvents, including ethyl ether and ethyl acetate, in extracting different types of drugs from biological specimens. This information can be useful for understanding the extraction and purification processes of complex organic compounds (Siek, 1978).
3. Herbicide Sorption in Soil
Werner et al. (2012) delve into the sorption behavior of herbicides, including compounds like 2,4-D and others, in soil. This study could provide insights into the environmental fate and behavior of similar complex molecules in agricultural settings (Werner, Garratt, & Pigott, 2012).
4. Environmental Contamination and Degradation
Schmidt et al. (2004) review the biodegradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) in the subsurface, discussing the degradation pathways and environmental fate. This could be relevant for understanding the environmental impact and degradation processes of similar compounds (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
5. Advanced Materials and Performance Enhancement
Zhu et al. (2017) discuss the treatment methods on PEDOT:PSS to enhance its thermoelectric performance. Though not directly related, the methodologies and enhancements discussed could offer insights into the treatment and utilization of complex organic compounds in advanced material applications (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Propiedades
IUPAC Name |
ethyl 4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3S/c1-3-17-13(16)7-6-12(15)10-5-4-9(18-2)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINEMKKDYRFHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224560 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate | |
CAS RN |
951886-85-4 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














